molecular formula C8H7ClN2O5S B3048398 4-Acetamido-3-nitrobenzene-1-sulfonyl chloride CAS No. 16761-19-6

4-Acetamido-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3048398
CAS No.: 16761-19-6
M. Wt: 278.67 g/mol
InChI Key: TZPGXCIXSNEQRH-UHFFFAOYSA-N
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Description

4-Acetamido-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H7ClN2O5S It is a derivative of benzene, featuring an acetamido group, a nitro group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of acetanilide followed by sulfonylation. The process begins with the nitration of acetanilide to form 4-acetamido-3-nitrobenzene. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as ammonia or primary amines are used under mild conditions to replace the sulfonyl chloride group.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Hydrolysis: Aqueous conditions with a base or acid catalyst.

Major Products Formed

Scientific Research Applications

4-Acetamido-3-nitrobenzene-1-sulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 4-Aminobenzenesulfonyl chloride

Uniqueness

4-Acetamido-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both an acetamido and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-acetamido-3-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O5S/c1-5(12)10-7-3-2-6(17(9,15)16)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPGXCIXSNEQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514097
Record name 4-Acetamido-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16761-19-6
Record name 4-(Acetylamino)-3-nitrobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16761-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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